molecular formula C11H19NO2S B2824297 Adamantan-2-ylmethanesulfonamide CAS No. 1566130-06-0

Adamantan-2-ylmethanesulfonamide

Cat. No.: B2824297
CAS No.: 1566130-06-0
M. Wt: 229.34
InChI Key: ZAQNMNWIIYTTHG-UHFFFAOYSA-N
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Description

Adamantan-2-ylmethanesulfonamide is a sulfonamide derivative of adamantane, characterized by its unique cage-like structure. This compound has garnered interest in scientific research due to its potential therapeutic applications and its role in environmental and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantan-2-ylmethanesulfonamide typically involves the reaction of adamantane derivatives with sulfonamide reagents. One common method includes the reaction of adamantan-2-ylmethanesulfonyl chloride with ammonia or amines under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Adamantan-2-ylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted adamantane derivatives.

Scientific Research Applications

Adamantan-2-ylmethanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of adamantan-2-ylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent compound, known for its antiviral properties.

    Amantadine: An antiviral and antiparkinsonian drug.

    Rimantadine: Another antiviral drug with a similar structure.

Uniqueness

Adamantan-2-ylmethanesulfonamide stands out due to its sulfonamide group, which imparts unique chemical properties and potential biological activities not found in its parent compound or other derivatives .

Properties

IUPAC Name

2-adamantylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2S/c12-15(13,14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQNMNWIIYTTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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